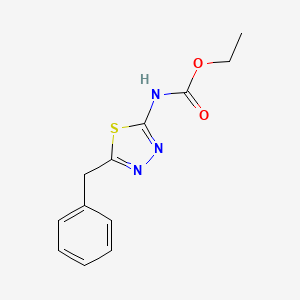

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate

Description

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a benzyl group and at the 2-position with a carbamate ester. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological and chemical applications, including antimicrobial, antifungal, and anticancer activities .

Synthetic routes for this compound typically involve coupling reactions or nucleophilic substitutions. For example, derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine can undergo carbamate formation via reactions with ethyl chloroformate or similar reagents . Structural characterization relies on techniques such as FT-IR, $^1$H NMR, and X-ray crystallography, which confirm the planar geometry of the thiadiazole ring and intramolecular hydrogen bonding patterns .

Properties

CAS No. |

62441-45-6 |

|---|---|

Molecular Formula |

C12H13N3O2S |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

ethyl N-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamate |

InChI |

InChI=1S/C12H13N3O2S/c1-2-17-12(16)13-11-15-14-10(18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |

InChI Key |

SPBBHNPLCWFTLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

- Starting materials: Benzyl carboxylic acid derivative and thiosemicarbazide.

- Cyclodehydrating agent: Phosphorus oxychloride (POCl3) acts both as solvent and dehydrating agent.

- Procedure: The mixture of thiosemicarbazide and POCl3 is refluxed gently for approximately 30 minutes. After cooling, water is added slowly to decompose excess POCl3, followed by basification with 50% potassium hydroxide solution to precipitate the thiadiazole amine.

- Yield and Purity: The yield for 5-benzyl-1,3,4-thiadiazol-2-amine is reported around 42%, with melting points consistent with literature values (206 °C).

Notes on Cyclodehydration

- The slow addition of water without cooling is critical to avoid emulsions and to obtain a filterable solid.

- Alternative cyclodehydration agents include SOCl2, P2O5, H2SO4, Burgess reagent, and triflic anhydride, but POCl3 is preferred for its dual role and efficiency.

Formation of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate

The carbamate group is introduced by reacting the 5-benzyl-1,3,4-thiadiazol-2-amine intermediate with ethyl chloroformate.

Reaction Conditions

- Solvent: Pyridine (20 mL per 0.02 mol of amine).

- Reagents: Ethyl chloroformate (0.022 mol, slight excess).

- Temperature: Room temperature.

- Reaction time: Stirring overnight (approximately 12-18 hours).

- Work-up: The reaction mixture is poured into ice-cold 20% aqueous hydrochloric acid (200 mL) to precipitate the carbamate product.

- Isolation: The precipitate is filtered, washed with water, and dried.

Yield and Physical Data

- The yield of this compound is approximately 36%.

- Melting point is reported as 132-134 °C, consistent with literature values (138-140 °C).

Summary of Preparation Methodology

| Step | Reactants/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiosemicarbazide + POCl3, reflux 30 min | Cyclodehydration | 42 | Slow water addition critical |

| 2 | 5-Benzyl-1,3,4-thiadiazol-2-amine + ethyl chloroformate in pyridine, RT overnight | Carbamate formation | 36 | Precipitation in cold HCl aqueous solution |

Mechanistic Insights and Research Findings

- The initial step involves formation of the thiadiazole ring by intramolecular cyclodehydration of the thiosemicarbazide derivative.

- POCl3 facilitates dehydration and ring closure efficiently.

- The amine group on the thiadiazole ring is nucleophilic and reacts with ethyl chloroformate to form the carbamate via nucleophilic acyl substitution.

- Pyridine acts as both solvent and base, scavenging HCl generated during carbamate formation.

- The reaction conditions are mild, avoiding harsh temperatures that could degrade the thiadiazole ring.

- The overall moderate yields reflect the sensitivity of intermediates and the need for careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Alkyl or aryl-substituted thiadiazoles

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate has shown promising antimicrobial properties. Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various pathogens, demonstrating efficacy in inhibiting growth and biofilm formation .

Enzyme Inhibition

Thiadiazole derivatives have been identified as effective inhibitors of specific enzymes linked to diseases such as Niemann-Pick type C disease. This compound may function similarly by inhibiting lysosomal acid lipase, which is crucial for lipid metabolism . This property positions the compound as a potential therapeutic agent in treating lipid storage disorders.

Agricultural Applications

Pesticide Development

The structural characteristics of this compound suggest its potential use in developing novel pesticides. Thiadiazole compounds are known for their ability to disrupt metabolic processes in pests. Studies have indicated that such compounds can effectively manage pest populations while minimizing environmental impact .

Plant Growth Regulation

Research into thiadiazole compounds has also highlighted their role as plant growth regulators. This compound could enhance growth rates and yield in certain crops by modulating hormonal pathways . This application is particularly relevant in sustainable agriculture practices aimed at increasing productivity without harmful chemicals.

Materials Science

Polymer Chemistry

Thiadiazole derivatives have found applications in polymer chemistry due to their ability to act as cross-linking agents or modifiers. This compound can potentially be integrated into polymer matrices to enhance mechanical properties or thermal stability .

Fluorescent Probes

The compound's unique electronic properties may also allow it to be utilized as a fluorescent probe in biochemical assays. Thiadiazole derivatives are often employed in imaging techniques due to their luminescent characteristics . This application can facilitate advancements in diagnostic tools and research methodologies.

Summary of Findings

The following table summarizes the key applications of this compound across different fields:

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and enzyme inhibition properties | Development of new therapeutics for infections |

| Agriculture | Use as a pesticide and plant growth regulator | Enhanced crop yield and pest management |

| Materials Science | Integration into polymers and use as fluorescent probes | Improved material properties and diagnostic tools |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on thiadiazole derivatives demonstrated that compounds similar to this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The results showed a significant reduction in microbial load when treated with these compounds over a specified period .

Case Study 2: Agricultural Impact

In agricultural trials, the application of thiadiazole-based pesticides resulted in a marked decrease in pest populations while maintaining crop health. The findings suggest that such compounds can be a viable alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,3,4-thiadiazoles allows for extensive modifications at the 2- and 5-positions. Below is a comparative analysis of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Structural and Electronic Differences

- Benzyl vs. Cyanomethyl Substituents: The benzyl group in the target compound provides steric bulk and aromaticity, which may improve binding to hydrophobic pockets in biological targets or enhance UV absorption in dyes . In contrast, the cyanomethyl group in Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate introduces electron-withdrawing effects, accelerating thermal decomposition via elimination reactions .

- Carbamate vs. Thioacetate/Thioether Groups : The carbamate moiety (–NHCOOEt) offers hydrogen-bonding capabilities, whereas thioacetate (–S–COOEt) or thioether (–S–R) groups increase sulfur-mediated reactivity, such as nucleophilic substitutions or redox activity .

Physicochemical Properties

- Thermal Stability: Cyanomethyl derivatives undergo elimination at lower temperatures due to electron-withdrawing effects, whereas benzyl-substituted compounds likely exhibit higher thermal stability .

- Solubility : Sulfanyl and piperidinyl groups enhance aqueous solubility compared to the hydrophobic benzyl moiety .

Biological Activity

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development. Key areas of activity include:

- Antimicrobial Activity : this compound has been investigated for its efficacy against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.

- Antifungal Properties : The compound has shown effectiveness against several fungal species, indicating its potential use in antifungal therapies.

- Anticancer Activity : Research demonstrates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values significantly lower than those of established anticancer drugs like sorafenib .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and disrupt microbial metabolism .

- Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest at specific phases (e.g., sub-G1 phase), which is crucial in cancer therapy as it prevents cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

-

Cytotoxicity Against Cancer Cells :

Compound Cell Line IC50 (µM) 5d HeLa 0.37 5g HeLa 0.73 5k HeLa 0.95 Sorafenib HeLa 7.91 - Mechanistic Studies :

- Antimicrobial Efficacy :

Q & A

Q. Advanced: How can regioselectivity be controlled during substitution reactions on the thiadiazole ring?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Bulky substituents on the thiadiazole ring (e.g., benzyl at position 5) can direct electrophilic attacks to less hindered positions. Using mild bases (e.g., pyridine) and low temperatures (0–10°C) minimizes side reactions. Computational modeling (DFT calculations) can predict reactive sites, while protecting groups (e.g., tert-butoxycarbonyl) can block undesired positions. Validation via 2D NMR (e.g., NOESY) confirms regiochemical outcomes .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm in 13C).

- IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and thiadiazole C=N bands (~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 277 for C₁₁H₁₂N₃O₂S) and fragmentation patterns validate the structure .

Q. Advanced: How can GC-MS with isotopic labeling improve quantification accuracy in trace analysis?

Methodological Answer: Deuterated internal standards (e.g., d₅-ethyl carbamate) are spiked into samples to correct for matrix effects and ionization variability. Calibration curves (0.1–100 µg/L) are constructed using selected-ion monitoring (SIM) for quantifier/qualifier ions. Method validation includes precision (RSD <10%), recovery (85–115%), and LOD/LOQ determination. Collaborative studies (e.g., AOAC International) ensure reproducibility across laboratories .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Thiadiazole-carbamate hybrids exhibit antimicrobial (Gram-positive bacteria, MIC: 2–8 µg/mL) and anticancer (IC₅₀: 10–50 µM in MCF-7 cells) activities. Assays include:

Q. Advanced: What in vitro models are suitable for studying CYP2E1-mediated metabolism of this compound?

Methodological Answer: Human liver microsomes (HLM) incubated with NADPH (1 mM) at 37°C for 30–60 minutes. Metabolites are extracted via solid-phase extraction (C18 cartridges) and analyzed via LC-MS/MS. CYP2E1 inhibition (e.g., disulfiram) confirms enzyme specificity. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots. Metabolite identification includes HRMS for exact mass and MS/MS fragmentation matching reference standards .

Basic: How do researchers address discrepancies in metabolic pathway data for carbamate derivatives?

Methodological Answer:

Discrepancies arise from interspecies differences (e.g., murine vs. human CYP2E1 activity) or assay conditions (e.g., microsome batch variability). Solutions include:

Q. Advanced: What analytical strategies resolve contradictions in reported metabolite profiles?

Methodological Answer: Stable isotope tracing (¹³C- or ¹⁵N-labeled compounds) differentiates endogenous vs. exogenous metabolites. High-resolution mass spectrometry (HRMS, <5 ppm accuracy) coupled with molecular networking identifies unknown metabolites. Enzyme kinetic studies (e.g., time-dependent inhibition) clarify metabolic flux. Data normalization to protein content or cell viability reduces variability .

Basic: What methods ensure the purity of synthesized this compound?

Methodological Answer:

Q. Advanced: How do impurity profiles affect biological assay outcomes, and how are they mitigated?

Methodological Answer: Impurities (e.g., unreacted amine or dimeric byproducts) can artificially enhance or suppress bioactivity. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.